![molecular formula C20H28Si2 B14300186 2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline CAS No. 113365-44-9](/img/structure/B14300186.png)
2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline is a unique organosilicon compound characterized by its multiple methyl groups and a dihydrodibenzo structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline typically involves the reaction of appropriate silane precursors under controlled conditions. The reaction conditions often include the use of catalysts such as platinum or palladium complexes to facilitate the formation of the desired silicon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar silane precursors and catalysts. The process is optimized to ensure high yield and purity, often involving distillation and purification steps to isolate the final product.
化学反応の分析
Types of Reactions
2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction could produce silane compounds.
科学的研究の応用
2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in bio-compatible materials.
Medicine: Explored for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings and adhesives.
作用機序
The mechanism by which 2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The pathways involved often include the formation of silicon-oxygen or silicon-carbon bonds, which are crucial for its applications in materials science.
類似化合物との比較
Similar Compounds
Octamethylcyclotetrasiloxane: Another organosilicon compound with similar applications in materials science and industry.
Tetramethylsilane: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Hexamethyldisiloxane: Utilized in various industrial applications, including as a solvent and in the production of silicone polymers.
Uniqueness
2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline is unique due to its specific dihydrodibenzo structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be suitable.
特性
CAS番号 |
113365-44-9 |
|---|---|
分子式 |
C20H28Si2 |
分子量 |
324.6 g/mol |
IUPAC名 |
2,3,5,5,6,6,8,9-octamethylbenzo[c][1,2]benzodisiline |
InChI |
InChI=1S/C20H28Si2/c1-13-9-17-18-10-14(2)16(4)12-20(18)22(7,8)21(5,6)19(17)11-15(13)3/h9-12H,1-8H3 |
InChIキー |
FUJMQEAHBZWDST-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)[Si]([Si](C3=C2C=C(C(=C3)C)C)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)
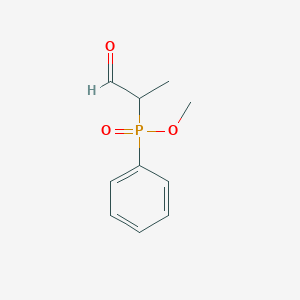
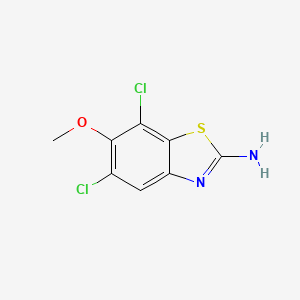
![5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine](/img/structure/B14300115.png)
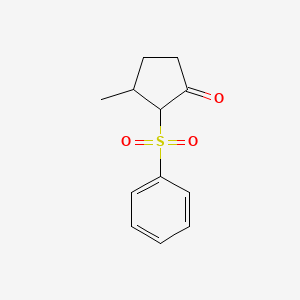
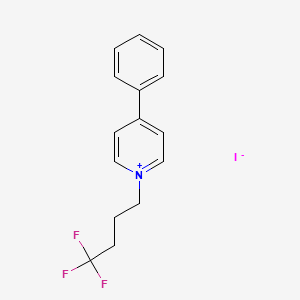
![5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14300123.png)
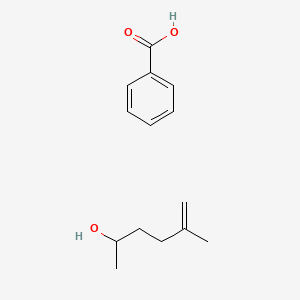
![3-[(4-Bromophenyl)sulfanyl]propanenitrile](/img/structure/B14300132.png)
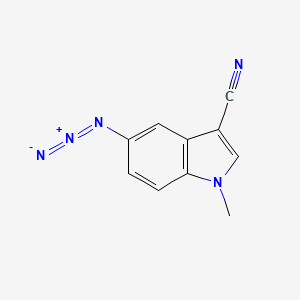

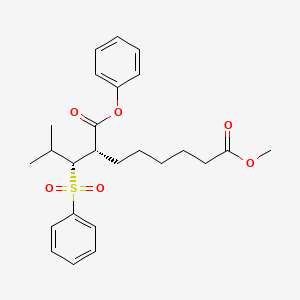
![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
